Product packaging for 3-(3-Amino-4-propoxyphenyl)propanoic acid(Cat. No.:CAS No. 1266961-02-7)

3-(3-Amino-4-propoxyphenyl)propanoic acid

Cat. No.: B2595165
CAS No.: 1266961-02-7
M. Wt: 223.272
InChI Key: SHDJDZQVTWDCPB-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Novel Propanoic Acid Derivatives in Chemical Biology

Propanoic acid and its derivatives are a class of carboxylic acids that have demonstrated a wide range of biological activities. wikipedia.orgnih.gov In chemical biology, these compounds are significant for several reasons. Many arylpropanoic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, which act by inhibiting cyclooxygenase (COX) enzymes. orientjchem.org Beyond their anti-inflammatory properties, various derivatives have been investigated for their potential as anti-bacterial, anti-convulsant, and anti-cancer agents. orientjchem.org

The bioactivity of propanoic acid derivatives is often linked to their ability to mimic natural substrates or interact with specific biological targets. For instance, short-chain fatty acids like propionic acid are produced by the gut microbiota and play a role in immune modulation and protecting against allergic inflammation. nih.gov This has spurred interest in developing propanoic acid derivatives as potential therapeutics for autoimmune diseases. nih.gov The versatility of the propanoic acid scaffold allows for the introduction of various functional groups, leading to a diverse chemical space for drug discovery. The exploration of novel derivatives, such as 3-(3-Amino-4-propoxyphenyl)propanoic acid, is a logical progression in the quest for new therapeutic agents with improved efficacy and novel mechanisms of action.

Research Gaps and Opportunities in the Investigation of Substituted Phenylpropanoic Acid Scaffolds

While the phenylpropanoic acid scaffold is a well-established pharmacophore, there remain significant research gaps and opportunities for further investigation. Much of the existing research has focused on 2-substituted phenylpropanoic acids, the "profens." The exploration of 3-substituted analogues, such as this compound, is less common, presenting an opportunity to discover compounds with novel biological activities or improved pharmacological profiles.

A key area of opportunity lies in the synthesis and evaluation of derivatives with unique substitution patterns on the phenyl ring. The presence of an amino group and a propoxy group, as in the case of this compound, can significantly influence the compound's polarity, solubility, and ability to interact with biological targets. These substituents offer potential hydrogen bonding sites and hydrophobic interactions that could lead to high-affinity binding to novel protein targets. Furthermore, the development of stereoselective synthetic methods for these compounds is a continuing challenge and a significant area of research. Since the biological activity of chiral drugs can be enantiomer-dependent, the ability to produce enantiomerically pure substituted phenylpropanoic acids is crucial for developing effective and safe therapeutic agents. orientjchem.org The investigation of such novel scaffolds could lead to the identification of new lead compounds for a variety of diseases.

Overview of Academic Research Trajectories for Emerging Bioactive Organic Compounds

The journey of an emerging bioactive organic compound, such as this compound, from initial concept to a potential therapeutic candidate typically follows a well-defined, albeit complex, research trajectory. This process often begins with the identification of a promising chemical scaffold, either through the screening of natural product libraries, computational (in silico) modeling, or rational drug design based on the structure of a biological target. nih.govtechnologynetworks.com

Once a lead compound is identified, the next phase involves chemical synthesis and optimization. Organic chemists synthesize the target molecule and a series of analogues with varied functional groups and stereochemistry. This process, known as a structure-activity relationship (SAR) study, aims to improve the compound's potency, selectivity, and pharmacokinetic properties. mdpi.com

Following synthesis, the compounds undergo a battery of in vitro biological assays to evaluate their activity against specific targets and their effects on cells. Promising candidates from in vitro studies then advance to in vivo testing in animal models to assess their efficacy, toxicity, and metabolic fate. nih.gov This preclinical development phase is crucial for determining the compound's potential for human clinical trials. The entire process is iterative, with data from biological testing often feeding back into the design and synthesis of new and improved derivatives. mdpi.com

Chemical Data of this compound

PropertyValue
Molecular Formula C₁₂H₁₇NO₃ sigmaaldrich.com
Molecular Weight 223.27 g/mol sigmaaldrich.com
SMILES String O=C(O)CCC1=CC=C(OCCC)C(N)=C1 sigmaaldrich.com
InChI Key SHDJDZQVTWDCPB-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO3 B2595165 3-(3-Amino-4-propoxyphenyl)propanoic acid CAS No. 1266961-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-amino-4-propoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-7-16-11-5-3-9(8-10(11)13)4-6-12(14)15/h3,5,8H,2,4,6-7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDJDZQVTWDCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Amino 4 Propoxyphenyl Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-(3-amino-4-propoxyphenyl)propanoic acid, several strategic disconnections can be envisioned. The primary disconnections involve the carbon-carbon bond of the propanoic acid side chain and the carbon-nitrogen and carbon-oxygen bonds on the aromatic ring.

A logical primary disconnection is at the C-C bond between the phenyl ring and the propanoic acid side chain (Disconnection 1). This leads to a substituted aminopropoxybenzene precursor and a three-carbon synthon for the acid chain. Another key disconnection is at the ether linkage (Disconnection 2), which separates the aromatic core from the propyl group. Finally, the amino group can be disconnected (Disconnection 3), suggesting its introduction via reduction of a nitro group, a common and reliable transformation.

This analysis suggests that a plausible forward synthesis could start from a readily available substituted phenol. The propoxy group can be introduced via Williamson ether synthesis, followed by functionalization of the ring to introduce the propanoic acid precursor and the amino group.

Convergent and Linear Synthetic Approaches

The synthesis of this compound can be approached through both linear and convergent strategies. wikipedia.org

Given the relative simplicity of the target molecule, a linear approach is often practical. However, for the synthesis of analogues or for larger-scale production, a convergent strategy might be more advantageous.

A key intermediate in the synthesis is the 4-propoxy-3-nitrophenol or a related derivative. A common and effective method for the formation of the propoxy group is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a propyl halide (e.g., 1-bromopropane or 1-iodopropane).

The starting material for this step would typically be a commercially available nitrophenol, such as 4-hydroxy-2-nitrobenzaldehyde or a similar compound where the para-hydroxyl group is available for etherification.

Several methods can be employed to introduce the propanoic acid side chain onto the aromatic ring. A common strategy involves a Knoevenagel or Perkin condensation with a suitable benzaldehyde derivative, followed by reduction of the resulting double bond and hydrolysis of an ester or nitrile.

For instance, starting from 4-propoxy-3-nitrobenzaldehyde, a Knoevenagel condensation with malonic acid in the presence of a base like pyridine or piperidine would yield 3-(4-propoxy-3-nitrophenyl)acrylic acid. Subsequent catalytic hydrogenation (e.g., using H2/Pd-C) would simultaneously reduce the double bond and the nitro group to an amino group, followed by esterification and hydrolysis to yield the final propanoic acid.

The introduction of the amino group is typically achieved through the reduction of a nitro group. This is a reliable and high-yielding transformation. The nitro group can be introduced onto the aromatic ring via electrophilic nitration using a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents on the ring must be considered to ensure the correct regiochemistry.

Starting with 4-propoxyphenol, nitration would likely lead to a mixture of isomers. Therefore, it is often more strategic to start with a precursor that already has the desired substitution pattern or to use a directing group to control the position of nitration. The reduction of the nitro group to an amine can be accomplished using various reagents, with catalytic hydrogenation (e.g., H2 over a palladium, platinum, or nickel catalyst) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl) being the most common.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. researchgate.net Key parameters to consider for each step include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.

For the Williamson ether synthesis, optimization may involve screening different bases and solvents to minimize side reactions. In the elaboration of the propanoic acid side chain, the choice of catalyst and reaction conditions for the hydrogenation step can be critical to achieving both reduction of the double bond and the nitro group without affecting other functional groups.

Reaction Step Parameter Condition A Condition B Condition C Yield (%)
EtherificationBaseK2CO3NaHCs2CO385
SolventAcetoneDMFAcetonitrile (B52724)92
NitrationTemperature0 °C25 °C-10 °C78
HydrogenationCatalystPd/CPtO2Raney Ni95
Pressure1 atm50 psi100 psi98

This table presents hypothetical data for illustrative purposes.

Scale-Up Considerations for Research Applications

Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities for research purposes introduces several challenges. rsc.org

Reagent and Solvent Quantities: The increased amounts of reagents and solvents require larger reaction vessels and may necessitate changes in purification methods (e.g., from column chromatography to recrystallization).

Heat Transfer: Exothermic reactions, such as nitration, can become difficult to control on a larger scale. Efficient heat transfer and temperature monitoring are essential to prevent runaway reactions and the formation of byproducts.

Safety: The handling of larger quantities of potentially hazardous reagents, such as strong acids, bases, and flammable solvents, requires appropriate safety protocols and equipment.

Purification: Purification of the final compound and intermediates on a larger scale may require the development of robust crystallization or extraction procedures to replace chromatographic methods that are less practical for large quantities.

Process Robustness: The reaction conditions should be robust and reproducible on a larger scale. This may require further optimization to ensure consistent yields and purity.

Exploration of Sustainable and Green Chemistry Routes

The pursuit of sustainable chemical synthesis aims to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency. For a multi-step synthesis of a molecule like this compound, several green chemistry principles can be applied to traditional synthetic pathways. A hypothetical route could involve the etherification of a protected aminophenol, followed by the introduction of the propanoic acid side chain and subsequent deprotection and functional group manipulations.

Biocatalysis: A significant advancement in green chemistry is the use of enzymes as catalysts. For instance, in a synthetic route involving a nitro-to-amine reduction, traditional methods often employ metal catalysts like palladium on carbon with hydrogen gas or reducing agents like tin(II) chloride, which can lead to heavy metal waste. Biocatalytic alternatives, such as using nitroreductases, offer a milder and more environmentally friendly approach. These enzymatic reactions typically occur in aqueous media at ambient temperature and pressure, significantly reducing energy consumption and avoiding the use of hazardous reagents. researchgate.netfrontiersin.orgnih.gov

Alternative Solvents: A major contributor to the environmental impact of chemical synthesis is the use of volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of safer, more sustainable alternatives. advancedchemtech.comtandfonline.comrsc.orgbiotage.com For the synthesis of amino acid derivatives, solvents like propylene carbonate have been shown to be effective replacements for more hazardous solvents like dichloromethane and DMF. rsc.org Additionally, the use of water as a solvent, where feasible, is highly encouraged due to its benign nature. advancedchemtech.com Supercritical fluids, such as CO2, also represent a promising alternative for certain reactions.

Electrosynthesis: Electrochemical methods offer a sustainable alternative to traditional redox reactions by using electricity to drive chemical transformations, thereby eliminating the need for stoichiometric chemical oxidants or reductants. nsf.gov For example, the reduction of a nitro precursor to an amino group can be achieved electrochemically, generating minimal waste. This approach aligns with the principles of green chemistry by reducing atom economy issues associated with traditional reducing agents. nsf.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly reduce reaction times from hours to minutes, leading to lower energy consumption. This technique has been applied to various reactions, including the synthesis of peptidomimetics, and could be adapted for steps in the synthesis of this compound, potentially improving yields and reducing side reactions. greenchemistry.school

Below is a comparative table illustrating traditional versus greener approaches for a key synthetic step, the reduction of a nitro intermediate.

FeatureTraditional Method (e.g., SnCl2/HCl)Greener Alternative (e.g., Biocatalysis)
Reagent Stoichiometric tin(II) chlorideCatalytic amount of nitroreductase
Solvent Often organic solventsAqueous buffer
Temperature Often elevatedAmbient
Pressure AtmosphericAtmospheric
Byproducts Tin salts (heavy metal waste)Minimal, biodegradable
Safety Use of strong acids and metal reagentsGenerally safer, milder conditions

Diastereoselective and Enantioselective Synthesis Strategies (If applicable to chiral centers)

The applicability of diastereoselective and enantioselective synthesis strategies is contingent on the presence of one or more chiral centers in the target molecule. In the case of this compound, the core structure is achiral. There are no stereocenters in the propanoic acid side chain or on the phenyl ring. Therefore, the synthesis of this specific compound does not require diastereoselective or enantioselective control to produce a single stereoisomer.

However, it is pertinent to discuss these strategies in the context of related β-amino acids where a chiral center is present, for instance, at the carbon atom bearing the amino group in a β-amino acid. The enantioselective synthesis of β-amino acids is of significant interest due to their applications in pharmaceuticals and as building blocks for peptide synthesis. nih.govwiley.comnih.gov

Should a chiral variant of the target molecule be desired, for example, by introducing a substituent on the propanoic acid chain that creates a stereocenter, several asymmetric synthesis strategies could be employed.

Catalytic Asymmetric Conjugate Addition: One of the most powerful methods for the enantioselective synthesis of chiral β-amino acids is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. nih.gov This reaction can be catalyzed by chiral metal complexes, such as those of copper, rhodium, or zinc, in the presence of a chiral ligand. The choice of ligand is crucial for achieving high enantioselectivity. nih.gov

Biocatalytic Approaches: Enzymes can also be used to synthesize chiral amino acids with high enantiopurity. For example, engineered enzymes like tryptophan synthase have been used for the synthesis of non-canonical amino acids. nih.gov Additionally, decarboxylative aldol reactions catalyzed by enzymes like UstD can produce γ-hydroxy amino acids stereoselectively, showcasing the potential of biocatalysis in creating chiral centers with high precision. nih.govchemrxiv.org

Chiral Pool Synthesis: Another approach involves starting from a readily available chiral molecule (the "chiral pool") and chemically transforming it into the desired chiral β-amino acid. This strategy leverages the existing chirality of natural products like amino acids or sugars.

The following table summarizes some enantioselective methods that could be applicable for the synthesis of chiral analogs of β-amino acids.

MethodCatalyst/ReagentSubstrate TypeKey Feature
CuH-Catalyzed Hydroamination Copper catalyst with a chiral ligandα,β-unsaturated carbonyl compoundsAchieves high enantioselectivity through ligand-controlled hydrocupration. nih.gov
Hydrogenation of Enamines Rhodium or Ruthenium with chiral phosphine ligands(Z)- or (E)-enaminesCan provide high yields and enantioselectivity, particularly for (Z)-enamines.
Organocatalysis Chiral amines (e.g., proline derivatives)Aldehydes and N-protected iminesMetal-free approach offering excellent diastereo- and enantioselectivities.
Biocatalysis Engineered enzymes (e.g., dehydrogenases, transaminases)Keto acids, α,β-unsaturated estersHighly specific reactions in aqueous media under mild conditions. researchgate.netfrontiersin.org

Preclinical Pharmacological and Biological Investigations of 3 3 Amino 4 Propoxyphenyl Propanoic Acid

In Vitro Biological Activity Profiling

The in vitro biological activities of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been primarily explored in the contexts of antimicrobial and anticancer applications. These investigations have utilized a variety of cell-based and molecular assays to elucidate the mechanisms of action and identify promising lead compounds.

Cell-Based Assays for Mechanistic Elucidation

Cell-based assays have been instrumental in characterizing the cytotoxic and antiproliferative effects of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. A notable study investigated a series of these compounds against the A549 human non-small cell lung cancer cell line. nih.govktu.edu The viability of A549 cells was assessed after 24 hours of exposure to the compounds. nih.gov While the parent compound, N-(4-hydroxyphenyl)-β-alanine, showed no significant anticancer activity, several of its derivatives demonstrated variable cytotoxic effects. nih.gov For instance, a derivative bearing a 1-naphthyl substituent (compound 12) reduced A549 cell viability to 42.1%. nih.gov Another promising candidate, compound 20, which is 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide), also showed potent anticancer activity. nih.gov

Furthermore, to assess the selectivity of these compounds, their cytotoxicity was evaluated in noncancerous Vero cells. nih.govresearchgate.net Several derivatives that were effective against A549 cells showed favorable, reduced cytotoxicity in the non-cancerous cell line, suggesting a degree of selectivity towards cancer cells. nih.govresearchgate.net In addition to cytotoxicity, cell migration assays were performed, revealing that certain compounds could suppress the migration of A549 cells in vitro. nih.gov

In the realm of antimicrobial research, cell-based assays were employed to determine the minimum inhibitory concentrations (MICs) of these derivatives against a panel of multidrug-resistant bacterial and fungal pathogens. mdpi.comnih.gov These assays are crucial for understanding the potency and spectrum of antimicrobial activity.

Enzyme Inhibition or Activation Studies

Current literature on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives does not provide extensive data from specific enzyme inhibition or activation studies. However, based on the observed antimicrobial activity, it has been suggested that the molecular targets could be enzymes involved in crucial bacterial cell wall synthesis pathways, such as the MurA-F pathway enzymes responsible for peptidoglycan synthesis. mdpi.com Further enzymatic assays would be necessary to confirm these hypotheses and to pinpoint the specific enzymes that are inhibited or activated by these compounds.

Receptor Binding and Functional Assays

Specific receptor binding and functional assay data for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are not detailed in the available research. The primary focus of the existing studies has been on the phenotypic effects of these compounds, such as cell viability and microbial growth inhibition. Future research, including radioligand binding assays and functional assays measuring downstream signaling events, would be beneficial to determine if these compounds interact with specific cellular receptors to exert their biological effects.

Cellular Pathway Modulation Investigations

Investigations into the modulation of cellular pathways by 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been linked to their observed antioxidant properties. nih.govktu.edu Reactive oxygen species (ROS) are known to play a significant role in the pathogenesis of cancer. nih.govktu.edu Several derivatives were evaluated for their antioxidant activity using assays such as the DPPH radical scavenging assay and the ferric ion reduction power (FRAP) assay. nih.govresearchgate.net The most promising anticancer candidate, compound 20, also exhibited potent antioxidant properties. nih.govktu.edu This suggests that the anticancer mechanism of these compounds may involve the modulation of cellular pathways related to oxidative stress. nih.gov By possessing both anticancer and antioxidant activities, these compounds could potentially protect normal tissues from oxidative damage while targeting cancerous cells. mdpi.com

Phenotypic Screening in Relevant Biological Models

Phenotypic screening has been the cornerstone of the preclinical evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. This approach involves testing the compounds across a range of biological models to identify their effects without a preconceived hypothesis about their molecular targets.

In the context of antimicrobial research, a library of these derivatives was systematically screened against a panel of clinically relevant, multidrug-resistant ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungal pathogens, including Candida auris. mdpi.comnih.gov This screening revealed that the antimicrobial activity was structure-dependent. mdpi.comnih.gov Notably, hydrazone derivatives containing heterocyclic substituents, such as nitro thiophene (B33073) and nitro furane, demonstrated the most potent and broad-spectrum antimicrobial activity. mdpi.com

The following interactive data table summarizes the antimicrobial activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various pathogens.

CompoundMethicillin-resistant Staphylococcus aureus (MRSA) MIC (µg/mL)Vancomycin-resistant Enterococcus faecalis (VRE) MIC (µg/mL)Gram-negative pathogens MIC (µg/mL)Drug-resistant Candida species MIC (µg/mL)
Hydrazone derivatives (14-16)1 - 80.5 - 28 - 648 - 64

For anticancer activity, the phenotypic screening was conducted using the A549 non-small cell lung cancer cell line. nih.gov This screening identified several compounds that significantly reduced cell viability. nih.gov The following table presents the cytotoxic activity of selected derivatives on A549 cells.

CompoundA549 Cell Viability (%)
N-(4-hydroxyphenyl)-β-alanine hydrazide (2)86.1
Derivative with 1-naphthyl substituent (12)42.1

Molecular Target Identification and Validation

The identification and validation of the specific molecular targets of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are still in the early stages. The current understanding is largely based on inferences from the observed biological activities.

For the antimicrobial derivatives, it is hypothesized that the primary molecular targets are likely enzymes involved in the biosynthesis of the bacterial cell wall, a well-established target for many antibiotics. mdpi.com The enzymes in the MurA-F pathway, which are critical for the synthesis of N-acetylmuramic acid and subsequent peptidoglycan oligopeptidization, are considered potential candidates. mdpi.com However, direct experimental evidence to validate these targets for this specific class of compounds is yet to be reported.

In the context of their anticancer activity, the dual role of these compounds as both cytotoxic agents and antioxidants suggests that their molecular targets may be multifaceted. nih.govmdpi.com They could potentially interact with proteins involved in cellular redox homeostasis or signaling pathways that are dysregulated in cancer cells. The observation that these compounds can inhibit cancer cell migration also points towards potential interactions with components of the cytoskeleton or cell adhesion machinery. nih.gov Further studies, such as affinity chromatography, proteomics-based approaches, or genetic knockdown/knockout experiments, are required to definitively identify and validate the molecular targets of these promising compounds. frontiersin.org

Affinity Proteomics and Target Deconvolution Strategies

There is no publicly available information regarding the use of affinity proteomics or other target deconvolution strategies to identify the molecular targets of 3-(3-Amino-4-propoxyphenyl)propanoic acid.

Genetic Perturbation Studies to Confirm Target Engagement

No studies utilizing genetic perturbation methods, such as siRNA, shRNA, or CRISPR/Cas9, to confirm the engagement of this compound with any potential biological targets have been reported in the scientific literature.

Structural Biology Approaches for Ligand-Target Interactions

There are no published structural biology studies, such as X-ray crystallography or cryo-electron microscopy, that elucidate the binding interactions between this compound and any protein targets.

Mechanistic Studies of Cellular Responses

Investigation of Downstream Signaling Cascades

Detailed investigations into the effects of this compound on downstream signaling cascades have not been documented in the accessible scientific literature.

Analysis of Gene Expression and Proteomic Changes

There are no available reports on the analysis of gene expression or proteomic changes induced by treatment with this compound.

Subcellular Localization and Trafficking Studies

Information regarding the subcellular localization and trafficking of this compound within cells is not available in the public domain.

In Vivo Animal Model Studies (Excluding Human Clinical Data)

Following a comprehensive search of scientific literature and research databases, no specific preclinical in vivo studies for the compound This compound were identified. The following sections reflect the absence of available data for this specific molecule.

Pharmacodynamic Assessments in Preclinical Models

There is currently no published data detailing the pharmacodynamic properties of this compound in any preclinical animal models. Research investigating the compound's mechanism of action, target engagement, and dose-response relationships in a living organism has not been reported in the available scientific literature.

Exploration of Efficacy in Disease-Relevant Animal Models

No studies have been published that evaluate the efficacy of this compound in animal models relevant to any specific disease states. Consequently, there is no data to report on its potential therapeutic effects or performance in preclinical disease models.

Structure Activity Relationship Sar Studies and Analog Design for 3 3 Amino 4 Propoxyphenyl Propanoic Acid

Systematic Structural Modifications of the Phenyl Ring

Systematic variation of the position and electronic nature of the amino group on the phenyl ring would be a critical initial step. Moving the amino group from the 3-position to the 2- or 4-position would likely have a profound impact on the molecule's interaction with biological targets due to changes in steric hindrance and electronic distribution. Furthermore, the introduction of electron-donating or electron-withdrawing groups at other positions on the phenyl ring could modulate the acidity of the propanoic acid and the basicity of the amino group, thereby influencing pharmacokinetic and pharmacodynamic properties.

The propoxy group at the 4-position is a key feature of the molecule. A systematic exploration of different alkoxy chain lengths, from methoxy (B1213986) to longer chains like hexyloxy, would be essential. This modification would primarily affect the lipophilicity of the compound, which is a crucial factor in membrane permeability and target engagement. The optimal chain length would likely represent a balance between aqueous solubility and the ability to penetrate biological membranes.

Table 1: Hypothetical Exploration of Alkoxy Chain Length on Biological Activity

CompoundAlkoxy ChainPredicted LogPHypothetical Biological Activity (IC50, µM)
Analog 1MethoxyLower10.5
Analog 2EthoxyModerate5.2
Parent Compound Propoxy Optimal 1.8
Analog 3ButoxyHigher7.9
Analog 4PentoxyVery High15.3

This table is for illustrative purposes only and does not represent actual experimental data.

Modifications of the Propanoic Acid Chain

Altering the length of the propanoic acid side chain by adding or removing methylene (B1212753) units (homologation and dehomologation) would directly impact the spatial relationship between the phenyl ring and the carboxylic acid group. This could be critical for optimal binding to a target protein. Shortening the chain to an acetic acid derivative or lengthening it to a butanoic acid derivative would be key modifications to explore.

The introduction of a stereocenter, for example, by adding a methyl group to the α- or β-position of the propanoic acid chain, would allow for the investigation of stereospecific interactions with a biological target. The synthesis and testing of individual enantiomers could reveal a preferred stereochemistry for activity. Additionally, incorporating rigid linkers, such as a cyclopropane (B1198618) ring, in place of the flexible propanoic acid chain could lock the molecule into a specific conformation, potentially enhancing binding affinity.

Table 2: Hypothetical Effect of Propanoic Acid Chain Modification on Activity

ModificationPosition of ChangeStereochemistryHypothetical Biological Activity (Ki, nM)
Parent Compound None Racemic 50
HomologationN/AN/A120
DehomologationN/AN/A250
Methylationα-position(R)-enantiomer25
Methylationα-position(S)-enantiomer300
Rigid LinkerN/AN/A15

This table is for illustrative purposes only and does not represent actual experimental data.

Derivatization of the Amino Group

The amino group is a key functional group that can be readily derivatized to explore its role in biological activity. Acylation to form amides, sulfonamides, or ureas would neutralize its basicity and introduce different steric and electronic features. Reductive amination to introduce various alkyl or aryl substituents could also be explored to probe the size and nature of the binding pocket in the vicinity of the amino group.

Amidation, Alkylation, and Acylation Strategies

Modifications of the amino and carboxyl groups of phenylpropanoic acid analogs through amidation, alkylation, and acylation are common strategies to explore the chemical space and optimize activity.

Amidation: Converting the carboxylic acid moiety to an amide can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. For related arylpropionic acid derivatives, the formation of acyl hydrazones has been explored, leading to compounds with anti-inflammatory and anticancer activities. orientjchem.org This suggests that the carboxylic acid group is a key site for modification.

Alkylation: Alkylation of the amino group can influence its basicity and steric profile. While direct studies on the alkylation of 3-(3-amino-4-propoxyphenyl)propanoic acid are scarce, research on related amino acid analogs shows that N-terminal modifications are critical for transporter recognition. nih.gov Reductive alkylation is a valued method for modifying amino groups in proteins and peptides, indicating its potential applicability in small molecule drug discovery. nih.gov

Acylation: N-acylation of the amino group is a widely employed strategy. Studies on N-acylated ciprofloxacin (B1669076) analogs have demonstrated that this modification can lead to compounds with potent antimicrobial activity, sometimes exceeding that of the parent drug. nih.gov For other amino-containing compounds, N-acylation has been shown to be crucial for activity, with the nature of the acyl group significantly influencing potency. mdpi.com The synthetic versatility of N-acylation allows for the introduction of a wide range of substituents to probe interactions with biological targets. researchgate.net

The following table summarizes the potential impact of these modifications based on studies of analogous compounds.

Modification StrategyPotential Impact on this compound AnalogsRationale from Analog Studies
Amidation of Carboxyl GroupAltered solubility, lipophilicity, and hydrogen bonding. Potential for enhanced biological activity.Acyl hydrazone derivatives of other arylpropionic acids show significant biological activities. orientjchem.org
Alkylation of Amino GroupModified basicity and steric hindrance, potentially affecting target binding.N-terminal modifications are critical for the biological recognition of amino acid analogs. nih.govnih.gov
Acylation of Amino GroupIntroduction of diverse functionalities, leading to altered potency and target interaction.N-acylated analogs of various bioactive compounds have shown improved or modified activities. nih.govmdpi.com

Impact of Amino Group Basicity and Steric Hindrance

The basicity of the amino group and the steric hindrance around it are critical determinants of a molecule's interaction with its biological target.

Steric Hindrance: The size and conformation of substituents near the amino group can influence how the molecule fits into a binding pocket. In a series of 2- and 3-substituted-3-phenylpropyl analogs, the steric effect of substituents was found to be detrimental to dopamine (B1211576) transporter (DAT) binding affinity in some cases. nih.gov This highlights the importance of optimizing the steric bulk to achieve favorable interactions. The non-planarity in some substituted phenylamino (B1219803) benzoic acid molecules is attributed to steric repulsion, which in turn affects their crystal packing and potentially their interaction with biological targets. uky.edu

The interplay between basicity and steric hindrance is a key consideration in analog design. The table below illustrates these effects.

ParameterInfluence on Molecular InteractionExample from Analogous Compounds
Amino Group Basicity Governs the ability to form ionic and hydrogen bonds.Substituent effects on the aromatic ring of related compounds significantly alter biological activity. mdpi.com
Steric Hindrance Affects the fit within a biological target's binding site.Steric bulk in substituted phenylpropyl analogs can be detrimental to transporter binding. nih.gov

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of a molecule is a critical factor governing its biological activity. Conformational analysis helps in understanding the spatial arrangement of functional groups and their accessibility for target interaction.

For substituted phenylpropionic acids, the dihedral angle between the phenyl ring and the propionic acid side chain is a key conformational parameter. nih.gov Studies on ibuprofen (B1674241) and its analogs have shown a relationship between this conformational angle and anti-inflammatory activity, with a more open angle correlating with higher activity. nih.gov Similarly, for derivatives of mefenamic acid, another substituted phenylamino benzoic acid, the conformation is described by the dihedral angles between the benzene (B151609) rings and the orientation of the carboxyl group. mdpi.com These preferred conformations can be influenced by the solvent environment and are crucial for understanding the molecule's behavior in biological systems. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to determine the lowest energy conformations. mdpi.com

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding SAR and guiding the design of new analogs.

3D-QSAR studies on aminophenyl benzamide (B126) derivatives have successfully developed predictive models for their biological activity. nih.gov These models highlight the importance of features like hydrophobicity and hydrogen bonding for activity. For instance, a QSAR model for histone deacetylase (HDAC) inhibitors suggested that hydrophobic substituents enhance activity, while electron-withdrawing groups have a negative influence. nih.gov Similarly, QSAR studies on other series of compounds have yielded statistically significant models that can predict the activity of new analogs. researchgate.net The process typically involves calculating molecular descriptors that represent the physicochemical properties and structural features of the compounds and then correlating them with their biological activities using statistical methods. mdpi.com

Library Design and High-Throughput Screening of Analogs

The design and screening of chemical libraries are central to modern drug discovery. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds to identify "hits" with desired biological activity. ox.ac.uk

Library Design: Based on the SAR insights from initial studies, focused libraries of analogs can be designed. For instance, a library of this compound derivatives could be created by systematically varying the substituents on the phenyl ring, and by performing amidation, alkylation, and acylation reactions on the core structure. The synthetic versatility of scaffolds like 3-((4-hydroxyphenyl)amino)propanoic acid allows for the incorporation of diverse aromatic and heterocyclic substitutions, which can be tailored to optimize biological activity. mdpi.com

High-Throughput Screening (HTS): HTS assays are designed to be rapid, robust, and scalable. nih.gov The process involves screening large compound libraries against a specific biological target. nyu.edu For example, a library of kinase inhibitor scaffolds was screened against Mycobacterium tuberculosis to identify potential new antibacterial agents. nih.gov The "hits" from an HTS campaign are then subjected to further validation and optimization to develop lead compounds. The integration of automated liquid handling, robotics, and sensitive detection methods enables the screening of vast numbers of compounds in a short period. ox.ac.uk

Preclinical Research on this compound Remains Undisclosed

An extensive review of scientific literature and available data reveals a significant gap in the publicly accessible information regarding the preclinical pharmacokinetics and metabolism of the chemical compound this compound. Despite its potential interest within pharmaceutical research and development, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) in animal models have not been published or made available in the public domain.

Efforts to locate specific data on the gastrointestinal permeability, tissue distribution, plasma protein binding, and metabolic pathways of this compound have been unsuccessful. Consequently, crucial information regarding its biotransformation, including the enzymes involved (such as Cytochrome P450 or UGT) and the structural identification of its metabolites, is not available.

The absence of such fundamental preclinical data prevents a comprehensive understanding of the compound's behavior in biological systems. This information is critical for evaluating its potential as a therapeutic agent and for guiding further development and clinical trial design. At present, any discussion on the pharmacokinetic profile of this compound would be purely speculative.

Further research and publication of in vitro and in vivo studies are necessary to elucidate the pharmacokinetic and metabolic characteristics of this specific compound.

Preclinical Pharmacokinetics and Metabolism Research of 3 3 Amino 4 Propoxyphenyl Propanoic Acid

Excretion Routes and Rates in Preclinical Species

No data is available regarding the routes and rates of excretion for 3-(3-Amino-4-propoxyphenyl)propanoic acid in any preclinical species. To provide this information, studies would need to be conducted to determine the proportion of the compound and its potential metabolites eliminated through urine, feces, and other potential routes such as bile. Such studies would typically involve the administration of a labeled form of the compound to animal models (e.g., rats, mice, dogs) and subsequent analysis of excreta over time.

Pharmacokinetic Modeling and Simulation in Animal Systems

There is no information available on the development or application of pharmacokinetic models for this compound in animal systems. This type of research would involve fitting pharmacokinetic data from preclinical studies to various models (e.g., one-compartment, two-compartment, or physiologically based pharmacokinetic models) to simulate the compound's absorption, distribution, metabolism, and excretion (ADME) profile. These simulations are crucial for predicting drug behavior and informing further studies.

Computational and Theoretical Studies on 3 3 Amino 4 Propoxyphenyl Propanoic Acid

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a novel ligand with a protein of interest.

For 3-(3-Amino-4-propoxyphenyl)propanoic acid, molecular docking studies could be employed to screen for potential biological targets. The process would involve preparing a 3D structure of the compound and docking it against a library of known protein structures, particularly those implicated in disease pathways where similar phenylpropanoic acid scaffolds have shown activity. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for their anticancer properties, suggesting that targets in cancer-related pathways could be relevant. mdpi.comresearchgate.net

The interaction energy and binding affinity, typically measured in kcal/mol, would be calculated to rank potential targets. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site would be analyzed to understand the stability of the complex.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Protein Kinase A-8.5Lys72, Glu91, Asp184Hydrogen Bond, Electrostatic
Cyclooxygenase-2-7.9Arg120, Tyr355, Ser530Hydrogen Bond, Hydrophobic
TNF-alpha-7.2Tyr59, Tyr119, Gln61Pi-Pi Stacking, Hydrogen Bond

Note: The data in this table is illustrative and based on typical results from molecular docking studies for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the dynamic behavior of a system over time, providing insights into conformational changes and the stability of ligand-protein complexes.

Following molecular docking, MD simulations could be performed on the most promising ligand-target complexes involving this compound. An MD simulation would provide a detailed view of the flexibility of the compound within the binding pocket and the stability of the predicted interactions. The simulation would track the trajectory of each atom over a set period, typically nanoseconds, allowing for the calculation of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

A stable RMSD for the ligand and protein backbone would indicate a stable binding mode. RMSF analysis would highlight flexible regions of both the protein and the ligand, providing insights into the dynamics of their interaction. Such simulations are crucial for validating the results of molecular docking and for understanding the behavior of the ligand in a dynamic, solvated environment. researchgate.net

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound-Protein Kinase A Complex

ParameterValueDescription
Simulation Time100 nsTotal duration of the simulation.
Temperature300 KPhysiological temperature.
Pressure1 atmStandard atmospheric pressure.
Average RMSD2.1 ÅIndicates the stability of the complex over time.
Average RMSF1.5 ÅHighlights the flexibility of the ligand and protein residues.

Note: The data in this table is illustrative and represents typical parameters and results from MD simulation studies.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are employed to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

For this compound, quantum chemical calculations could provide a deep understanding of its intrinsic chemical reactivity and electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

These calculations can also generate an electrostatic potential map, which visualizes the charge distribution across the molecule and helps predict sites for electrophilic and nucleophilic attack. This information is valuable for understanding potential metabolic pathways and for designing derivatives with improved properties. finechem-mirea.ru

Table 3: Illustrative Quantum Chemical Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to the electron-donating ability.
LUMO Energy-1.5 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap4.7 eVIndicates chemical stability and reactivity.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Note: The data in this table is illustrative and based on typical values obtained from quantum chemical calculations for similar organic molecules.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity.

A pharmacophore model for this compound could be developed based on its structure and known active compounds with similar scaffolds. The key chemical features would likely include a hydrogen bond acceptor (from the carboxylic acid), a hydrogen bond donor (from the amino group), an aromatic ring, and a hydrophobic feature (from the propoxy group).

This model could then be used for virtual screening of compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to have similar biological activity. This approach is a powerful tool for hit identification in the early stages of drug discovery. pharmacophorejournal.comnih.gov

Table 4: Illustrative Pharmacophore Features for this compound

FeatureTypeLocation
1Hydrogen Bond AcceptorCarboxylic acid oxygen
2Hydrogen Bond DonorAmino group nitrogen
3Aromatic RingPhenyl ring
4HydrophobicPropoxy group

Note: This table presents a hypothetical pharmacophore model based on the chemical structure of the compound.

Predictive ADME/Tox Modeling (Excluding Safety/Adverse Effect Profiles and Human Toxicity)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are computational tools used to predict the pharmacokinetic properties of a compound. nih.govresearchgate.net These models are essential in early drug discovery to filter out candidates with poor ADME profiles, thereby reducing the likelihood of late-stage failures. creative-biostructure.com

For this compound, various ADME parameters could be predicted using established computational models. These predictions are based on the molecule's physicochemical properties, such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. Properties such as aqueous solubility, intestinal absorption, and blood-brain barrier penetration can be estimated. Predictive models have become a preferred approach in early drug discovery. creative-biostructure.com

Table 5: Illustrative Predicted ADME Properties for this compound

ADME PropertyPredicted ValueMethod
Aqueous Solubility (logS)-2.5ALOGPS
Human Intestinal AbsorptionHighRule-based model
Blood-Brain Barrier PermeationLowQSAR model
Caco-2 PermeabilityModerateSupport Vector Machine

Note: The data in this table is illustrative and represents typical outputs from predictive ADME software.

De Novo Drug Design Approaches Based on Compound Scaffold

De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch. This can be done by either assembling small molecular fragments or by modifying an existing scaffold.

The scaffold of this compound could serve as a starting point for de novo design. Computational algorithms could be used to explore chemical space around this core structure by adding, removing, or substituting functional groups. The goal would be to generate new molecules with potentially improved binding affinity, selectivity, or ADME properties.

For example, the propoxy group could be replaced with other alkyl or alkoxy groups to modulate lipophilicity. The amino and carboxylic acid groups could be modified to explore different hydrogen bonding patterns. Each newly designed molecule would then be evaluated using the computational methods described above, such as docking and ADME prediction, in an iterative process to optimize for desired characteristics. Studies have shown that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold can be explored for developing novel compounds. mdpi.com

Table 6: Illustrative Modifications to the this compound Scaffold for De Novo Design

Modification SiteOriginal GroupProposed ModificationRationale
Phenyl RingPropoxyMethoxy (B1213986), EthoxyModulate lipophilicity and size.
Propanoic AcidCarboxylic AcidEster, AmideAlter hydrogen bonding and polarity.
Phenyl RingAminoAcetamido, MethylaminoModify hydrogen bonding and basicity.
Propanoic Acid Chain-Methyl, HydroxylIntroduce new interaction points.

Note: This table provides examples of potential chemical modifications for de novo drug design based on the compound's scaffold.

Advanced Analytical Methodologies for Research on 3 3 Amino 4 Propoxyphenyl Propanoic Acid

Chromatographic Methods for Separation and Quantification in Complex Biological Matrices

Chromatographic techniques are fundamental for isolating and quantifying 3-(3-Amino-4-propoxyphenyl)propanoic acid from biological matrices such as plasma, urine, or tissue homogenates. The complexity of these samples, containing numerous endogenous components, demands high-resolution separation combined with selective and sensitive detection. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for quantifying small molecules in biological fluids due to its exceptional sensitivity, selectivity, and robustness. bioanalysis-zone.com A typical method development for this compound would involve several key stages.

Sample Preparation: The initial step involves extracting the analyte from the biological matrix and removing interfering substances like proteins and phospholipids. researchgate.net Protein precipitation is a common high-throughput approach, where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample (e.g., serum or plasma) to denature and precipitate proteins. researchgate.net For cleaner samples and improved sensitivity, solid-phase extraction (SPE) may be employed, using a cartridge that selectively retains the analyte while allowing contaminants to be washed away.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is the most probable separation mode. A C18 column is often the first choice, offering good retention for moderately polar compounds like the target analyte. The mobile phase would typically consist of an aqueous component (water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic component (acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would be used to ensure efficient elution and separation from matrix components. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry, particularly on a triple quadrupole instrument, is utilized for its high selectivity. bioanalysis-zone.com The analyte would first be ionized, likely using electrospray ionization (ESI) in positive mode, which would protonate the amino group to form the precursor ion [M+H]⁺. This precursor ion is then selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and significantly reduces background noise, allowing for low limits of quantification. ijmspr.in

Table 1: Hypothetical LC-MS/MS Parameters for Quantification of this compound in Human Plasma
ParameterCondition
Sample Preparation Protein precipitation with acetonitrile (1:3 plasma to solvent ratio)
LC Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Precursor → Product) *To be determined experimentally (e.g., m/z 224.1 → 178.1)
Internal Standard Stable isotope-labeled analogue (e.g., ¹³C₆- or D₄-labeled compound)

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. However, due to the low volatility and polar nature of amino acids, derivatization is a mandatory step prior to analysis. sigmaaldrich.com This process replaces polar, active hydrogens on the amino and carboxylic acid groups with nonpolar moieties, increasing the analyte's volatility and improving its chromatographic behavior. sigmaaldrich.com

Derivatization: A common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comresearchgate.net These reagents form tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (B98337) (TMS) derivatives, respectively. sigmaaldrich.com Another strategy involves acylation followed by esterification, or the use of chloroformates like propyl chloroformate, which can be performed directly in aqueous samples. springernature.com The choice of derivatization agent depends on the desired stability of the derivative and the potential for side-product formation.

GC-MS Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase (e.g., DB-5ms). sigmaaldrich.com The column temperature is ramped up over the course of the analysis to elute the derivatives. The mass spectrometer, often a single quadrupole instrument, is typically operated in electron ionization (EI) mode. EI generates characteristic and reproducible fragmentation patterns that are useful for structural confirmation and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity. researchgate.netnih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
ReagentAbbreviationDerivative FormedKey Characteristics
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-butyldimethylsilyl (TBDMS)Forms stable derivatives, less sensitive to moisture than TMS reagents. sigmaaldrich.com
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAtrimethylsilyl (TMS)Widely used, highly effective, but derivatives can be moisture-sensitive. researchgate.net
Propyl ChloroformatePCFN-propoxycarbonyl propyl esterAllows for rapid, one-step derivatization directly in aqueous solution. springernature.com

Electrochemical Detection Techniques in Research Settings

Electrochemical methods offer a sensitive, low-cost, and often label-free approach for the detection of electroactive molecules. nih.gov Compounds containing phenolic groups or aromatic amines, such as this compound, are often amenable to electrochemical oxidation. mdpi.com These techniques measure the current resulting from redox reactions at an electrode surface as a function of applied potential.

The direct electro-oxidation of amino acids can be challenging due to high overpotentials and signal overlap from other biological molecules. nih.gov To overcome this, chemically modified electrodes are frequently used in research settings. Modifiers can include carbon nanomaterials (like carbon nanotubes), metal nanoparticles, or conductive polymers. researchgate.net These materials can enhance the electrode's surface area, improve electron transfer rates, and catalytically lower the oxidation potential of the target analyte, thereby increasing sensitivity and selectivity. researchgate.net

Techniques such as cyclic voltammetry (CV) can be used to characterize the electrochemical behavior of the compound, while more sensitive methods like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are employed for quantification. nih.gov The oxidation peak current in DPV, for instance, is directly proportional to the concentration of the analyte. Research in this area would focus on developing a modified electrode that shows a specific and strong response to this compound, with a low limit of detection and a wide linear range suitable for preclinical studies. mdpi.com

Spectroscopic Techniques for Probing Molecular Interactions (Excluding Basic Identification)

Beyond basic structural confirmation, advanced spectroscopic techniques can provide deep insights into the non-covalent interactions of this compound with biological macromolecules, such as proteins or receptors.

Fluorescence Spectroscopy: The intrinsic fluorescence of the substituted phenyl ring in the molecule can be exploited to study binding events. Aromatic amino acids are known to be sensitive spectroscopic probes. xavier.edu When the molecule binds to a protein, its local microenvironment changes, which can lead to shifts in the fluorescence emission maximum (wavelength) and changes in fluorescence intensity (quenching or enhancement). By titrating a protein solution with the compound and monitoring these fluorescence changes, one can determine key binding parameters such as the binding affinity (Ka) and the number of binding sites.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying changes in the secondary and tertiary structure of chiral molecules, particularly proteins. If this compound binds to a protein, it may induce conformational changes in the protein's structure. These changes can be detected as alterations in the protein's CD spectrum in the far-UV (for secondary structure) or near-UV (for tertiary structure) regions. This provides valuable information on the functional consequences of the binding interaction.

Potential Research Applications and Future Directions for 3 3 Amino 4 Propoxyphenyl Propanoic Acid

Q & A

Q. What are the common synthetic routes for 3-(3-Amino-4-propoxyphenyl)propanoic acid, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Introduction of the propoxy group via nucleophilic substitution (e.g., alkylation of 4-hydroxy precursors using 1-bromopropane under basic conditions).
  • Step 2 : Nitration or amination of the aromatic ring. For example, nitration followed by catalytic hydrogenation (using H₂/Pd-C) to reduce nitro to amino groups.
  • Step 3 : Protection/deprotection strategies for the amino and carboxylic acid groups to avoid side reactions (e.g., Boc protection for amines).
  • Critical Parameters : Reaction temperature (e.g., 80–100°C for alkylation), solvent polarity (DMF for nucleophilic substitution), and catalyst loading (5–10% Pd for hydrogenation).
  • Reference : Similar protocols for methoxy-substituted analogs highlight the importance of protecting groups and reaction optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), propoxy chain (δ 1.0–1.5 ppm for CH₃, δ 3.3–3.8 ppm for OCH₂), and carboxylic acid (δ 10–12 ppm, broad).
  • ¹³C NMR : Carboxylic acid carbon (δ 170–175 ppm), aromatic carbons (δ 110–150 ppm), and propoxy carbons (δ 20–75 ppm).
  • FT-IR : Stretching bands for -NH₂ (3300–3500 cm⁻¹), -COOH (2500–3000 cm⁻¹, broad), and C-O (1200–1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 253 (C₁₂H₁₇NO₃).
  • Reference : NIST data for structurally related compounds validate these spectral patterns .

Q. How does the substitution pattern (amino, propoxy) on the phenyl ring influence the compound’s solubility and stability?

  • Methodological Answer :
  • Solubility : The polar amino (-NH₂) and carboxylic acid (-COOH) groups enhance water solubility, while the hydrophobic propoxy (-OCH₂CH₂CH₃) group reduces it. Adjust pH (e.g., buffered solutions) to optimize solubility.
  • Stability : The electron-donating propoxy group may increase susceptibility to oxidative degradation. Store under inert atmosphere (N₂/Ar) at -20°C.
  • Reference : Comparative studies on methoxy vs. propoxy analogs suggest steric and electronic effects dominate stability .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
  • Receptor Binding : Radioligand displacement assays (e.g., GPCRs) to assess affinity.
  • Cytotoxicity : MTT assay on cell lines (e.g., HEK-293) to rule out nonspecific toxicity.
  • Reference : Tyrosine derivatives with similar substituents show activity in receptor-binding studies .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Separate acidic (carboxylic acid) and basic (amine) fractions using pH adjustment.
  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate → methanol).
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Reference : Purification protocols for 4-hydroxypropanoic acid derivatives emphasize pH-dependent solubility .

Advanced Questions

Q. How can researchers optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral Resolution : Use diastereomeric salt formation with chiral bases (e.g., cinchonidine).
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or alkylation steps.
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (ee > 98%).
  • Reference : Stereochemical control in phenylalanine analogs highlights the role of asymmetric catalysis .

Q. What strategies can resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Purity Analysis : Quantify impurities via HPLC-MS; even 5% impurities can skew activity .
  • Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤ 0.1%).
  • Structural Confirmation : Re-characterize batches using 2D NMR (COSY, HSQC) to rule out isomerization.
  • Reference : Discrepancies in nitro-substituted analogs were traced to undetected degradation products .

Q. How do computational methods (e.g., QSAR, molecular docking) predict this compound’s interaction with biological targets, and how can these predictions be validated?

  • Methodological Answer :
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
  • Docking Simulations : AutoDock Vina or Schrödinger Suite to map binding poses with target proteins (e.g., kinases).
  • Validation : Compare computational IC₅₀ with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.
  • Reference : PubChem data on amino acid derivatives support QSAR-driven drug design .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :
  • Reactor Design : Transition from batch to continuous flow systems to improve yield and safety.
  • Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica to reduce costs.
  • Byproduct Management : Optimize workup steps (e.g., scavenger resins) to remove trace metals.
  • Reference : Industrial-scale production of propanoic acid derivatives emphasizes flow chemistry .

Q. How does the electronic nature of the substituents (amino vs. methoxy/propoxy) influence the compound’s reactivity in further derivatization?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Amino groups activate the ring, directing reactions to meta/para positions, while propoxy groups deactivate it.
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts and careful protection of the amino group.
  • Reference : Substituent effects in methoxyphenylpropanoic acids guide reaction planning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.